molecular formula C15H24N2O6 B554674 (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride CAS No. 60114-85-4

(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride

Cat. No. B554674
CAS RN: 60114-85-4
M. Wt: 328.36 g/mol
InChI Key: WXRGJQZMGGGTSS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino acids are the building blocks of proteins and play a crucial role in almost all biological processes . Hydrochloric acid is a strong, corrosive acid that is commonly used in many industrial processes .


Synthesis Analysis

The synthesis of amino acid derivatives often involves reactions such as esterification, which can be catalyzed by both homogeneous and heterogeneous catalysts . Hydrochloric acid can be prepared by dissolving gaseous hydrogen chloride in water .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving amino acids can be complex due to their different chemical properties. Hydrolysis is a common reaction for analyzing the amino acids contained within peptides and proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by various factors, including its molecular structure and the conditions under which it is analyzed .

Safety And Hazards

Hydrochloric acid is corrosive and can cause damage such as chemical burns upon contact . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions in the field of amino acid research could involve the development of new synthesis methods, the design of novel functional materials, and the exploration of new applications in various fields .

properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWHAKBPQQAEDT-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743943
Record name S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride

CAS RN

60114-85-4
Record name S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.